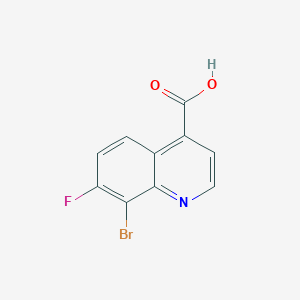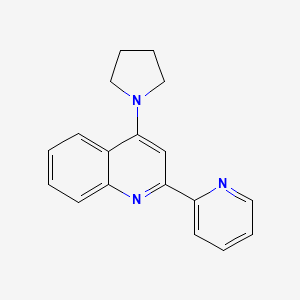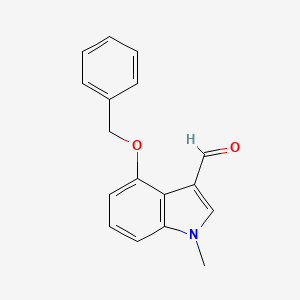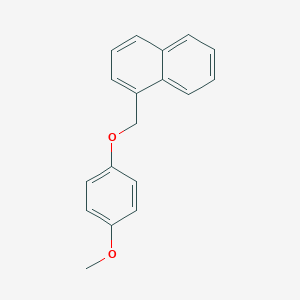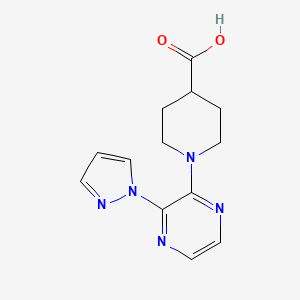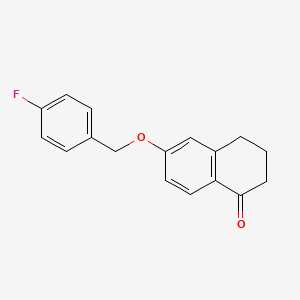
6-((4-Fluorobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-((4-フルオロベンジル)オキシ)-3,4-ジヒドロナフタレン-1(2H)-オンは、複雑な分子構造を持つ化学化合物です。ジヒドロナフタレンオンコアにフルオロベンジル基が結合していることが特徴です。
準備方法
6-((4-フルオロベンジル)オキシ)-3,4-ジヒドロナフタレン-1(2H)-オンの合成は通常、複数のステップを伴い、フルオロベンジル中間体の調製から始まります。一般的な方法の1つは、4-フルオロベンジルクロリドと適切な求核試薬を反応させてフルオロベンジルエーテルを形成する方法です。この中間体はその後、さらに反応させてジヒドロナフタレンオン部分を導入します。工業生産方法では、収率と純度を向上させるために最適化された反応条件と触媒が用いられることがあります。
化学反応の分析
6-((4-フルオロベンジル)オキシ)-3,4-ジヒドロナフタレン-1(2H)-オンは、次のようなさまざまな種類の化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの一般的な酸化剤を用いて酸化することができ、対応するケトンまたはカルボン酸が生成されます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を用いて還元反応を行うことができ、アルコールやアルカンが生成されます。
置換: フルオロベンジル基は、求核置換反応に関与し、フッ素原子がアミンやチオールなどの他の求核試薬で置換されます。
科学研究への応用
6-((4-フルオロベンジル)オキシ)-3,4-ジヒドロナフタレン-1(2H)-オンは、広範な科学研究への応用を持っています。
化学: より複雑な分子の調製のための有機合成における構成ブロックとして使用されます。
生物学: この化合物は、酵素や受容体との相互作用など、潜在的な生物活性を研究されています。
医学: がんや炎症性疾患など、さまざまな疾患の治療薬としての可能性を探索する研究が進められています。
工業: 新規材料の開発や、他の貴重な化合物の合成のための前駆体として使用されます。
科学的研究の応用
6-((4-Fluorobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
作用機序
6-((4-フルオロベンジル)オキシ)-3,4-ジヒドロナフタレン-1(2H)-オンの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。フルオロベンジル基はこれらの標的への結合に重要な役割を果たし、ジヒドロナフタレンオンコアは化合物の全体的な活性を調節する可能性があります。正確な経路と分子標的は、特定の用途と使用状況によって異なる場合があります。
類似化合物との比較
6-((4-フルオロベンジル)オキシ)-3,4-ジヒドロナフタレン-1(2H)-オンは、次のような他の類似化合物と比較することができます。
4-(4’-フルオロベンジルオキシ)フェニルボロン酸: この化合物もフルオロベンジル基を含み、疾患を引き起こすタンパク質を標的とする可能性があるため、バイオメディシンで使用されています。
4-フルオロベンジルアミン: 有機合成およびより複雑な分子の構成ブロックとしての使用で知られるもう1つの関連化合物です。
6-((4-フルオロベンジル)オキシ)-3,4-ジヒドロナフタレン-1(2H)-オンの独自性は、その官能基の特定の組み合わせにあり、これが独特の化学的および生物学的特性をもたらします。
特性
CAS番号 |
1092349-26-2 |
|---|---|
分子式 |
C17H15FO2 |
分子量 |
270.30 g/mol |
IUPAC名 |
6-[(4-fluorophenyl)methoxy]-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C17H15FO2/c18-14-6-4-12(5-7-14)11-20-15-8-9-16-13(10-15)2-1-3-17(16)19/h4-10H,1-3,11H2 |
InChIキー |
OJOVCIYZZGJNJH-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C=CC(=C2)OCC3=CC=C(C=C3)F)C(=O)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


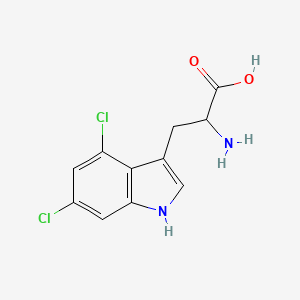

![N-[[3-(4-chlorophenyl)-2-hydroxyphenyl]methyl]acetamide](/img/structure/B11850052.png)


![Ethyl 4-chloroimidazo[1,2-a]quinoxaline-2-carboxylate](/img/structure/B11850063.png)
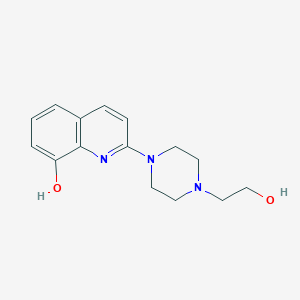
![3-Phenyl-1-[(propan-2-yl)oxy]-1H-2-benzopyran](/img/structure/B11850078.png)
